molecular formula C32H72O12Si4 B8117729 Cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- CAS No. 70969-51-6

Cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)-

Cat. No.: B8117729
CAS No.: 70969-51-6
M. Wt: 761.2 g/mol
InChI Key: PKVIDEYDHZFSAJ-UHFFFAOYSA-N
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Description

Cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- is a specialized organosilicon compound. It belongs to the class of cyclotrisiloxanes, which are cyclic compounds containing silicon and oxygen atoms. This compound is characterized by its unique structure, which includes multiple 1-methylpropoxy groups attached to the silicon atoms. Cyclotrisiloxanes are known for their applications in various fields due to their stability and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- typically involves the ring-opening polymerization of cyclotrisiloxanes. This process can be initiated by water in the presence of strong organic base catalysts such as amidines, guanidines, phosphazene bases, and proazaphosphatrane . The reaction conditions are carefully controlled to achieve the desired molecular weight and narrow polydispersity.

Industrial Production Methods

In industrial settings, the production of cyclotrisiloxanes often involves the hydrolysis and polycondensation of dichlorosilanes or dialkoxysilanes. The ring-opening polymerization of cyclotrisiloxanes is also employed, using acidic species as catalysts or hydroxide salts as initiators . The choice of catalysts and reaction conditions is crucial to minimize side reactions and achieve high yields.

Chemical Reactions Analysis

Types of Reactions

Cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxane bonds.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: Substitution reactions can occur at the silicon atoms, leading to the formation of new organosilicon compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve organolithium or Grignard reagents.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- involves its interaction with various molecular targets. The compound can form stable siloxane bonds, which contribute to its stability and versatility. The pathways involved in its reactions include the activation of water in the initiation reaction and the activation of terminal silanols in the propagation reaction .

Comparison with Similar Compounds

Similar Compounds

  • Hexamethylcyclotrisiloxane
  • 1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane
  • 1,3,5-Trimethyl-1,3,5-trivinylcyclotrisiloxane
  • 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane

Uniqueness

Cyclotrisiloxane, pentakis(1-methylpropoxy)((tris(1-methylpropoxy)silyl)oxy)- is unique due to its multiple 1-methylpropoxy groups, which enhance its reactivity and versatility compared to other cyclotrisiloxanes. This structural feature allows for the formation of more complex and functionalized organosilicon compounds .

Properties

IUPAC Name

tributan-2-yl [2,4,4,6,6-penta(butan-2-yloxy)-1,3,5,2,4,6-trioxatrisilinan-2-yl] silicate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H72O12Si4/c1-17-25(9)33-45(34-26(10)18-2,35-27(11)19-3)41-48(40-32(16)24-8)43-46(36-28(12)20-4,37-29(13)21-5)42-47(44-48,38-30(14)22-6)39-31(15)23-7/h25-32H,17-24H2,1-16H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVIDEYDHZFSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)O[Si]1(O[Si](O[Si](O1)(OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)(OC(C)CC)OC(C)CC)OC(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H72O12Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50887767
Record name Cyclotrisiloxane, 2,2,4,4,6-pentakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

761.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70969-51-6
Record name 2,2,4,4,6-Pentakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]cyclotrisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70969-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclotrisiloxane, 2,2,4,4,6-pentakis(1-methylpropoxy)-6-((tris(1-methylpropoxy)silyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070969516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclotrisiloxane, 2,2,4,4,6-pentakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclotrisiloxane, 2,2,4,4,6-pentakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50887767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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